4-[(6R)-2-Amino-6,7,8,9-tetrahydro-1-methoxy-5H-benzocyclohepten-6-yl]-1-piperazineethanol
CAS No.:
Cat. No.: VC15895657
Molecular Formula: C18H29N3O2
Molecular Weight: 319.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H29N3O2 |
|---|---|
| Molecular Weight | 319.4 g/mol |
| IUPAC Name | 2-[4-[(6R)-2-amino-1-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl]piperazin-1-yl]ethanol |
| Standard InChI | InChI=1S/C18H29N3O2/c1-23-18-16-4-2-3-15(13-14(16)5-6-17(18)19)21-9-7-20(8-10-21)11-12-22/h5-6,15,22H,2-4,7-13,19H2,1H3/t15-/m1/s1 |
| Standard InChI Key | HMMXKBHUBMUIFA-OAHLLOKOSA-N |
| Isomeric SMILES | COC1=C(C=CC2=C1CCC[C@H](C2)N3CCN(CC3)CCO)N |
| Canonical SMILES | COC1=C(C=CC2=C1CCCC(C2)N3CCN(CC3)CCO)N |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
The compound’s molecular formula is C₁₈H₂₉N₃O₂, with a molecular weight of 319.4 g/mol . Its IUPAC name, 2-[4-[(6R)-2-amino-1-methoxy-6,7,8,9-tetrahydro-5H-benzoannulen-6-yl]piperazin-1-yl]ethanol, reflects its benzocyclohepten backbone substituted with methoxy and amino groups, coupled to a piperazineethanol side chain. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 1454651-62-7 | |
| SMILES | COC1=C(N)C=CC2=C1CCCC(C2)N1CCN(CCO)CC1 | |
| InChI Key | HMMXKBHUBMUIFA-OAHLLOKOSA-N | |
| Storage Conditions | 2–8°C |
The stereospecific (6R) configuration is critical for its biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles.
Synthesis and Manufacturing
Synthetic Routes
The synthesis involves multi-step organic reactions, starting with 6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one (CAS 826-73-3) as a key intermediate . A typical pathway includes:
-
Friedel-Crafts Acylation: Introduction of the methoxy group at position 1.
-
Reductive Amination: Stereoselective addition of the piperazineethanol side chain at position 6.
-
Chiral Resolution: Isolation of the (6R)-enantiomer via chromatographic techniques .
| Parameter | Specification |
|---|---|
| Yield | 12–15% (over 8 steps) |
| Purity (HPLC) | ≥95% |
| Key Intermediates | 6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-one |
| Hazard Statement | Risk Description |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Research Applications and Future Directions
Current Studies
-
Scaffold Optimization: Modifications to the piperazineethanol side chain to enhance receptor selectivity .
-
In Vivo Pharmacokinetics: Preliminary data indicate a half-life of 2.3 hours in murine models.
Challenges and Opportunities
-
Stereochemical Complexity: Scalable asymmetric synthesis remains a bottleneck.
-
Target Validation: CRISPR-based screening is needed to identify primary biological targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume